Sumitone fast red b

説明

The exact mass of the compound N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

40618-31-3 |

|---|---|

分子式 |

C40H22Cl6N6O4 |

分子量 |

863.3 g/mol |

IUPAC名 |

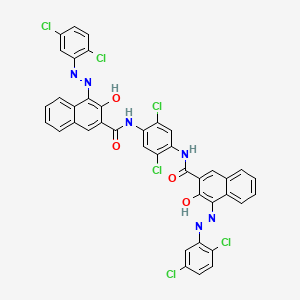

N-[2,5-dichloro-4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C40H22Cl6N6O4/c41-21-9-11-27(43)33(15-21)49-51-35-23-7-3-1-5-19(23)13-25(37(35)53)39(55)47-31-17-30(46)32(18-29(31)45)48-40(56)26-14-20-6-2-4-8-24(20)36(38(26)54)52-50-34-16-22(42)10-12-28(34)44/h1-18,53-54H,(H,47,55)(H,48,56) |

InChIキー |

BNOJIFCMRRONPS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl)Cl |

他のCAS番号 |

40618-31-3 |

物理的記述 |

Other Solid |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sumitone Fast Red B (Pigment Red 214)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Sumitone Fast Red B, a disazo condensation pigment also known as Pigment Red 214. The document details its chemical identity, physicochemical properties, and resistance characteristics. Furthermore, it outlines the synthetic pathway and provides standardized experimental protocols for the determination of its key chemical properties. This guide is intended to be a valuable resource for researchers and professionals engaged in fields where this pigment may be utilized.

Chemical Identity

This compound is a high-performance organic pigment valued for its vibrant bluish-red hue and excellent fastness properties.[1][2] It is classified as a disazo condensation pigment.

| Identifier | Value |

| Common Name | This compound |

| Synonyms | Pigment Red 214, C.I. 200660, Cromophtal Red BN, Disazo Red BN, Novoperm Red BN, Sandorin Red BN[2][3] |

| CAS Number | 40618-31-3[3] |

| Molecular Formula | C₄₀H₂₂Cl₆N₆O₄[1][3] |

| Molecular Weight | 863.36 g/mol [1][3] |

| IUPAC Name | N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Test Method |

| Appearance | Red Powder[3] | Visual Inspection |

| Shade | Bluish Red[4] | Visual Comparison to Standard |

| Melting Point | Not available | Capillary Method |

| Solubility | Insoluble in water (3.4 x 10⁻¹⁵ g/L at 25 °C, calculated)[5] | Gravimetric Analysis |

| Soluble in concentrated sulfuric acid, nitric acid, and sodium hydroxide (B78521) solution.[2] | Visual Inspection | |

| pH Value | 7[3] | pH metry |

| Oil Absorption | ≤70 ml/100g[3] | ASTM D281 |

Resistance and Fastness Properties

This compound exhibits excellent resistance to various environmental and chemical factors, making it suitable for a wide range of applications.

| Property | Rating/Value | Test Method |

| Light Fastness | 7-8 (Excellent)[3] | ISO 105-B02 |

| Heat Resistance | 250 - 300 °C[3][6] | ISO 787-21 |

| Water Resistance | 5 (Excellent)[3] | ISO 105-E01 |

| Oil Resistance | 5 (Excellent)[3] | ISO 105-X05 |

| Acid Resistance | 5 (Excellent)[3] | ISO 105-E05 |

| Alkali Resistance | 5 (Excellent)[3] | ISO 105-E06 |

Synthesis Pathway

The synthesis of this compound (Pigment Red 214) is a multi-step process involving diazotization, coupling, and condensation reactions. The general synthetic route is as follows:

-

Diazotization: 2,5-Dichloroaniline is treated with a solution of sodium nitrite (B80452) in an acidic medium (hydrochloric acid) to form a diazonium salt.[7]

-

Coupling: The resulting diazonium salt is then reacted with 3-hydroxy-2-naphthoic acid to produce a monoazo dye intermediate.[7]

-

Acyl Chloride Formation: The monoazo dye is converted to its acid chloride derivative using a reagent such as thionyl chloride in an organic solvent.[7]

-

Condensation: Finally, two molecules of the acid chloride intermediate are condensed with one molecule of 2,5-dichloro-1,4-phenylenediamine to yield the final this compound pigment.[1][7]

References

- 1. Pigment Red 214 [dyestuffintermediates.com]

- 2. sdinternational.com [sdinternational.com]

- 3. kingchemglobal.com [kingchemglobal.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. CAS # 40618-31-3 (82643-43-4), Pigment Red 214, 1,4-Bis[1-(2,5-dichlorophenylazo)-2-hydroxynaphthyl-3-carbonylamino]-3,6-dichlorobenzene, C.I. 200660, C.I. Pigment Red 214, Cromophtal Red BN, PV Fast Red BNP, Pigment Red 214, Sandorin Red BN, this compound - chemBlink [chemblink.com]

- 6. China Pigment Red 214 / CAS 4068-31-3 factory and manufacturers | Precise Color [precisechem.com]

- 7. zeyachem.net [zeyachem.net]

An In-depth Technical Guide to Sumitone Fast Red B and Related Compounds

This guide provides a comprehensive overview of the chemical and physical properties of Sumitone Fast Red B, a compound widely utilized by researchers, scientists, and drug development professionals, primarily in histology and as a chromogenic substrate.

Chemical Identity and Properties

"this compound" is a commercial name that can refer to several related chemical entities. The core component is the diazonium salt, which is often supplied as a stabilized salt. For clarity, this guide will detail the properties of the diazonium cation, its common salt form, and the parent amine base.

Quantitative Data Summary

The table below summarizes the key quantitative data for "Fast Red B" and its related compounds.

| Property | Fast Red B (Diazonium Cation) | Fast Red B Salt | Fast Red B Base |

| Synonyms | 2-Methoxy-4-nitrobenzenediazonium | Fast Red B Salt (C.I. 37125) | 2-Methoxy-4-nitroaniline, 4-Nitro-o-anisidine |

| CAS Number | 27761-26-8[1] | 49735-71-9[2][3] | 97-52-9[4][5] |

| Molecular Formula | C₇H₆N₃O₃⁺[1] | C₁₇H₁₃N₃O₉S₂[6][7] | C₇H₈N₂O₃[4] |

| Molecular Weight | 180.14 g/mol [1] | 467.43 g/mol [2][3] | 168.15 g/mol [5] |

| Appearance | - | Yellow to light brown powder[3] | Yellowish powder[5] |

| Solubility | - | Aqueous: 20%, Ethanol (B145695): 20%[7] | Slightly soluble in water[5] |

| Melting Point | - | - | 139-140°C[5] |

| Boiling Point | - | - | Decomposes at 260°C[5] |

Experimental Protocols

Fast Red B Salt is a widely used chromogen in immunohistochemistry (IHC) and enzyme histochemistry, particularly for demonstrating the activity of alkaline phosphatase (AP) and acid phosphatase (AP). The following is a generalized protocol for its use in IHC.

Immunohistochemical Staining Protocol using Fast Red B

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally into distilled water.

-

-

Antigen Retrieval (if necessary):

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody's requirements.

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, and normal serum to block non-specific antibody binding).

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody at the optimal concentration and duration.

-

-

Secondary Antibody/Enzyme Conjugate Incubation:

-

Apply an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated).

-

-

Chromogen Preparation and Staining:

-

Prepare the Fast Red B solution immediately before use. A typical preparation involves dissolving a Fast Red B tablet or powder in a suitable buffer, often containing levamisole (B84282) to inhibit endogenous alkaline phosphatase activity.

-

Incubate the sections with the Fast Red B solution until the desired color intensity is reached. The reaction produces a red, insoluble precipitate at the site of enzyme activity.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear stain, such as hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Diagrams

Logical Relationship of Fast Red B Compounds

Caption: Relationship between Fast Red B Base, the diazonium cation, and the stabilized salt.

Experimental Workflow for Immunohistochemistry using Fast Red B

Caption: A typical workflow for immunohistochemical staining using Fast Red B as the chromogen.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Fast Red B Base [intersperse.in]

- 5. tradeindia.com [tradeindia.com]

- 6. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

Sumitone Fast Red B (CAS No. 40618-31-3): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumitone Fast Red B, identified by CAS number 40618-31-3, is a synthetic organic compound primarily classified as a disazo pigment. Also known under synonyms such as Pigment Red 214 and C.I. 200660, its principal applications are in the industrial sector for coloring plastics, inks, and coatings due to its high color strength and stability. While some commercial suppliers describe it as a multifunctional dye with potential applications in biological research, a comprehensive review of publicly available scientific literature and technical documentation reveals a significant lack of in-depth studies regarding its use in biological systems. This guide summarizes the available technical data on this compound, highlighting the current knowledge gaps in its biological and toxicological profiles, and provides a generalized framework for its evaluation.

Chemical and Physical Properties

This compound is chemically designated as N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40618-31-3 | [1][2] |

| Molecular Formula | C₄₀H₂₂Cl₆N₆O₄ | [3] |

| Molecular Weight | 863.36 g/mol | [3] |

| Appearance | Red powder | [4] |

| Density | 1.57 ± 0.1 g/cm³ (20 ºC, 760 Torr) | [5] |

| Boiling Point | 907.8 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 502.8 °C (Predicted) | [6] |

| Solubility | Insoluble in water (3.4E-15 g/L at 25 ºC, Calculated). Soluble in concentrated sulfuric acid, nitric acid, and sodium hydroxide (B78521) solution. | [4][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1][7] |

Industrial Applications

The primary documented use of this compound is as a high-performance pigment, marketed under names like Pigment Red 214. It is valued for its excellent lightfastness, heat resistance, and color stability, making it suitable for a variety of industrial applications.

-

Plastics: Used in the coloration of various polymers including polyethylene (B3416737) (PE), polyvinyl chloride (PVC), polypropylene (B1209903) (PP), polystyrene (PS), and other engineering plastics.[4][8]

-

Inks and Coatings: Employed in printing inks and industrial coatings where high durability and vibrant color are required.[8]

-

Textiles: Utilized in textile pigment printing.[9]

Biological and Toxicological Profile

The available information regarding the biological activity and toxicological profile of this compound is limited and primarily derived from safety data sheets (SDS).

Summary of Toxicological Information:

-

Acute Toxicity: May be harmful if swallowed, causing gastrointestinal irritation. May cause irritation to the eyes and respiratory tract. Prolonged or repeated skin contact may cause irritation in sensitive individuals.[10]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[10]

-

Teratogenicity and Neurotoxicity: No information is available.[10]

It is crucial to note that one source states, "To the best of our knowledge, the chemical, physical and toxicological properties have not been thoroughly investigated."[10] This underscores the need for comprehensive studies to evaluate its safety profile, particularly if it is to be considered for any biological or pharmaceutical application.

Experimental Data and Protocols

Despite extensive searches of scientific literature and patent databases, no detailed experimental protocols for the use of this compound in biological research, such as cell staining or as a molecular probe, were found. Commercial suppliers describe it as a "multifunctional dye" for observing cell structures, tracking biomolecules, and evaluating cell functions, but do not provide any supporting data or protocols.[1][11]

The synthesis of Pigment Red 214 has been briefly described, involving the diazotization of 2,5-dichloroaniline (B50420) and subsequent coupling and condensation reactions.[4] However, a detailed, replicable laboratory synthesis protocol is not available in the reviewed sources.

Given the absence of specific experimental protocols, a generalized workflow for the initial assessment of a novel compound for biological applications is presented below.

Caption: A generalized workflow for the initial biological evaluation of a compound.

Signaling Pathways

There is no information available in the public domain regarding the interaction of this compound with any biological signaling pathways. Research would be required to determine if this compound has any effect on cellular signaling. A hypothetical logical diagram for investigating potential signaling pathway modulation is presented below.

Caption: A logical workflow for investigating the potential impact of a compound on cellular signaling pathways.

Conclusion and Future Directions

This compound (CAS 40618-31-3) is a well-established industrial pigment with a clearly defined role in the coloration of plastics and other materials. However, for the audience of researchers, scientists, and drug development professionals, there is a significant lack of data to support its use in biological applications. The generic claims made by some suppliers are not substantiated by publicly available research.

Future research should focus on:

-

Comprehensive Toxicological Evaluation: Detailed studies are required to understand its cytotoxicity, genotoxicity, and potential for other adverse effects.

-

Elucidation of Biological Activity: Systematic screening is needed to determine if the compound has any specific biological effects that could be of therapeutic or diagnostic interest.

-

Development of Research Protocols: Should any biological activity be identified, detailed and validated protocols for its use would need to be developed and published to be of value to the scientific community.

Until such data becomes available, the use of this compound in a research or drug development context should be approached with caution and would require significant in-house validation.

References

- 1. NB-64-89843-10mg | this compound [40618-31-3] Clinisciences [clinisciences.com]

- 2. NB-64-89843-50mg | this compound [40618-31-3] Neobiotech [neo-biotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. kingchemglobal.com [kingchemglobal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemwhat.com [chemwhat.com]

- 7. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]

- 8. EP3817825A1 - Multicomponent pur composition - Google Patents [patents.google.com]

- 9. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2,5-dichlorophenyl)diazenyl)-3-hydroxy- | C40H22Cl6N6O4 | CID 162420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Orb2565208-10mg | this compound [40618-31-3] Biovalley [biovalley.fr]

C.I. Pigment Red 14 chemical structure

An In-depth Technical Guide to C.I. Pigment Red 14

This technical guide provides a comprehensive overview of C.I. Pigment Red 14, a single azo pigment. It is intended for researchers, scientists, and professionals in drug development and other related fields who require detailed information on its chemical structure, properties, and synthesis.

Chemical and Physical Properties

C.I. Pigment Red 14 is characterized by the following properties:

| Property | Value |

| C.I. Name | Pigment Red 14 |

| C.I. Number | 12380 |

| CAS Registry Number | 6471-50-7[1][2] |

| Molecular Formula | C₂₄H₁₇ClN₄O₄[1][2] |

| Molecular Weight | 460.87 g/mol [1][2] |

| Molecular Structure | Single Azo[1] |

| Appearance | Powder[2] |

| Density | 1.422 g/cm³ at 23℃[2] |

| Color | Blue-light red[1] |

Synthesis Protocol

The manufacturing of C.I. Pigment Red 14 involves a two-step process: diazotization followed by an azo coupling reaction.[1]

Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine

-

An aqueous solution of 4-Chloro-2-nitrobenzenamine is prepared.

-

The solution is acidified, typically with hydrochloric acid.

-

The temperature of the solution is lowered to 0-5°C using an ice bath.

-

An aqueous solution of sodium nitrite (B80452) is added dropwise to the cooled solution of the amine.

-

The reaction mixture is stirred for a specific duration to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

A separate alkaline solution of 3-Hydroxy-N-o-tolyl-2-naphthamide (Naphthol AS) is prepared.

-

The diazonium salt solution from Step 1 is slowly added to the Naphthol AS solution.

-

The coupling reaction is typically carried out at a controlled temperature and pH to ensure the desired isomeric purity and particle size of the pigment.

-

The resulting pigment precipitates out of the solution.

-

The precipitate is then filtered, washed with water to remove any unreacted starting materials and by-products, and dried to obtain the final C.I. Pigment Red 14.

Chemical Structure

The chemical structure of C.I. Pigment Red 14 is that of a single azo compound.[1]

Applications

C.I. Pigment Red 14 is a versatile colorant used in a wide range of industries. Its applications include, but are not limited to, textiles, medicine, food, cosmetics, plastics, paints, inks, photography, and paper industries.[3]

References

An In-depth Technical Guide on the Solubility of Sumitone Fast Red B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sumitone Fast Red B, a multifunctional dye with applications in various scientific and industrial fields. This document compiles available data on its solubility in different solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Introduction to this compound

This compound, identified by the CAS number 40618-31-3, is also known in the industry as Pigment Red 214. It is a disazo pigment recognized for its vibrant red hue and is utilized in plastics, printing inks, and paints. Understanding its solubility is critical for optimizing its use in various applications, including its potential in biomedical research and diagnostics.

Solubility Data

The solubility of this compound is a key parameter for its application. The following table summarizes the available quantitative and semi-quantitative solubility data. It is important to note that there are conflicting data points regarding its solubility in water, which may be due to different experimental methods or product formulations.

| Solvent | Quantitative Solubility | Temperature | Semi-Quantitative Solubility (Fastness) |

| Water | 6.1 µg/L | 23°C | 5 (Excellent) |

| Water | ≤ 1.0% | Not Specified | - |

| Ethanol | - | - | 5 (Excellent) |

| Xylene | - | - | 4 (Good) |

| Acetone | - | - | 4-5 (Good to Excellent) |

| Butyl Acetate | - | - | 4-5 (Good to Excellent) |

Note on Data Discrepancy: The significant difference in reported water solubility (6.1 µg/L vs. ≤ 1.0%) highlights the importance of consulting specific batch datasheets and conducting in-house solubility testing for critical applications. The semi-quantitative data is based on a 1-5 scale, where 5 indicates the highest fastness (lowest solubility/bleeding).

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for this compound solubility was not found in the public domain, a general gravimetric method for determining the solubility of pigments is described below. This protocol is based on standard laboratory practices for such compounds.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm pore size)

-

Glass vials

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a volumetric flask.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the undissolved pigment settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed clean, dry glass vial. This step is crucial to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the pigment (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial with the dried pigment residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved pigment is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is calculated by dividing the mass of the dissolved pigment by the volume of the solvent used. The result is typically expressed in g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pigment like this compound.

Caption: A flowchart of the gravimetric method for determining pigment solubility.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals. For critical applications, it is recommended to obtain a certificate of analysis for the specific batch of the pigment being used and to perform independent solubility verification.

Technical Guide to the Spectral Characterization of Sumitone Fast Red B (Pigment Red 214)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectral characterization of Sumitone Fast Red B, also identified as C.I. Pigment Red 214. The document outlines detailed experimental protocols for determining the key spectral properties of this organic pigment, including its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield. Due to the limited availability of published spectral data for this compound (CAS 40618-31-3; Molecular Formula: C40H22Cl6N6O4), this guide is designed to equip researchers with the necessary methodologies to generate this critical information in a laboratory setting. The protocols described herein are based on established spectrophotometric and fluorometric techniques widely used for the characterization of novel dyes and pigments.

Introduction

This compound is a disazo pigment belonging to the Naphthol AS pigment family. Its chemical structure suggests a strong chromophore system, indicating significant absorption in the visible region of the electromagnetic spectrum. A thorough understanding of its spectral properties is fundamental for its application in various fields, including its potential use in biological imaging and diagnostics, where precise knowledge of excitation and emission characteristics is paramount. This guide provides the experimental basis for a comprehensive spectral analysis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for sample preparation and selection of appropriate analytical techniques.

| Property | Value | Source |

| Chemical Name | N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] | Chemical Supplier Data |

| Synonyms | C.I. Pigment Red 214, this compound | Chemical Supplier Data |

| CAS Number | 40618-31-3 | Chemical Supplier Data |

| Molecular Formula | C40H22Cl6N6O4 | Chemical Supplier Data |

| Molecular Weight | 863.36 g/mol | Chemical Supplier Data |

| Appearance | Red Powder | Chemical Supplier Data |

| Solubility | Insoluble in water; Soluble in concentrated sulfuric acid | Chemical Supplier Data |

Experimental Protocols for Spectral Characterization

The following sections detail the experimental procedures to determine the absorption and emission properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

The absorption spectrum provides information about the wavelengths of light a molecule absorbs. From this, the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

-

Dissolve the powder in a suitable organic solvent in which it is fully soluble (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to create a stock solution of known concentration (e.g., 1 mg/mL). Use a volumetric flask for accuracy.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

-

-

Spectrophotometric Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each dilution across a wavelength range of at least 300-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculation of Molar Absorptivity:

-

According to the Beer-Lambert law, A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

-

Plot a graph of absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

-

Data Presentation:

The quantitative data should be summarized as shown in Table 2.

| Concentration (mol/L) | Absorbance at λmax |

| [Concentration 1] | [Absorbance 1] |

| [Concentration 2] | [Absorbance 2] |

| [Concentration 3] | [Absorbance 3] |

| [Concentration 4] | [Absorbance 4] |

| [Concentration 5] | [Absorbance 5] |

Molar Absorptivity (ε): [Calculated value from the slope of the plot] L mol⁻¹ cm⁻¹

Workflow for Molar Absorptivity Determination

Caption: Workflow for determining the molar absorptivity of this compound.

Determination of Emission Spectrum and Fluorescence Quantum Yield

The emission spectrum reveals the wavelengths of light emitted by a substance after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (the same as used for absorption measurements is recommended). The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G or Cresyl Violet). The absorbance of the standard solution at the excitation wavelength should be matched to that of the sample.

-

-

Fluorometric Measurement:

-

Use a spectrofluorometer.

-

Excite the sample solution at its absorption maximum (λmax) determined previously.

-

Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to the end of the emission band.

-

Without changing the instrument settings, replace the sample cuvette with the standard solution and record its emission spectrum using the same excitation wavelength.

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Calculation of Fluorescence Quantum Yield:

-

The relative quantum yield can be calculated using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²) where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

-

Data Presentation:

The collected and calculated data should be organized as shown in Table 3.

| Parameter | Sample (this compound) | Standard |

| Excitation Wavelength (nm) | [λex] | [λex] |

| Absorbance at λex | [A_sample] | [A_std] |

| Integrated Emission Intensity | [I_sample] | [I_std] |

| Solvent Refractive Index (η) | [η_sample] | [η_std] |

| Quantum Yield (Φf) | [Calculated Φf_sample] | [Known Φf_std] |

Workflow for Fluorescence Quantum Yield Determination

Caption: Workflow for determining the fluorescence quantum yield of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information on the specific interaction of this compound with biological signaling pathways. Should this compound be investigated for applications in cell biology, further studies would be required to elucidate any potential mechanisms of action or off-target effects. A general workflow for investigating such interactions is proposed below.

Workflow for Investigating Biological Interactions

Caption: A proposed workflow for investigating the biological interactions of this compound.

Conclusion

This technical guide provides a detailed set of protocols for the comprehensive spectral characterization of this compound (Pigment Red 214). By following these experimental procedures, researchers can obtain crucial data on its absorption and emission properties, which are essential for its potential development and application in various scientific and technological fields. The lack of existing public data highlights the importance of such fundamental characterization.

The Synthesis and Preparation of Fast Red B Base: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-Methoxy-4-nitroaniline (B147289) (Fast Red B Base), a key intermediate in the production of azo dyes and high-performance pigments.

Fast Red B Base, chemically known as 2-methoxy-4-nitroaniline, is a crucial aromatic amine widely utilized as a diazo component in the synthesis of vibrant red and yellow azo dyes and pigments.[1][2] These colorants find extensive applications in the textile, printing, and paper industries.[1][2][3] The compound's molecular structure allows for the creation of chromophores that impart excellent lightfastness and thermal stability to the final products. This guide provides a comprehensive overview of the prevalent synthetic routes to Fast Red B Base, detailing experimental protocols and quantitative data to aid in its laboratory preparation and process scale-up.

Synthetic Pathways and Methodologies

The industrial preparation of Fast Red B Base predominantly follows a three-step synthetic sequence starting from an appropriate methoxyaniline precursor. The most common approaches involve the acylation of the amino group, followed by regioselective nitration of the aromatic ring, and concluding with the hydrolysis of the acyl protecting group to yield the final product.[4][5] The two primary starting materials for these syntheses are o-anisidine (B45086) (2-methoxyaniline) and p-anisidine (B42471) (4-methoxyaniline).

Synthesis Route 1: From o-Anisidine

A widely employed method commences with o-anisidine, which undergoes acylation, nitration, and subsequent hydrolysis.[4][5][6][7] The acylation step, serving to protect the amino group and direct the subsequent nitration, can be achieved using various acylating agents, with formic acid and acetic acid being common choices.[4][5][6][7]

1. Acylation (Formylation) of o-Anisidine: o-Anisidine is treated with formic acid in a suitable solvent like toluene. The reaction mixture is heated to drive the formylation, yielding N-(2-methoxyphenyl)formamide.[6][7]

2. Nitration: The resulting N-(2-methoxyphenyl)formamide is then nitrated using a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled to ensure the selective introduction of a nitro group at the para position relative to the methoxy (B1213986) group.[6][7]

3. Hydrolysis: The final step involves the hydrolysis of the formyl group from the 2-methoxy-4-nitroformanilide intermediate. This is typically accomplished by heating in an acidic or basic aqueous solution to afford 2-methoxy-4-nitroaniline (Fast Red B Base).[6][7]

A visual representation of this synthetic workflow is provided below:

Synthesis Route 2: From p-Anisidine

An alternative and also well-documented pathway begins with p-anisidine. This route similarly involves acetylation, nitration, and hydrolysis.

1. Acylation (Acetylation) of p-Anisidine: p-Anisidine is acetylated, typically using acetic anhydride (B1165640) in the presence of acetic acid, to form 4-methoxyacetanilide.[8]

2. Nitration: The 4-methoxyacetanilide is then nitrated. The acetylamino group directs the incoming nitro group to the ortho position, resulting in 2-nitro-4-methoxyacetanilide.[8]

3. Hydrolysis: The acetyl group is subsequently removed by hydrolysis, often using an alkali solution like Claisen's alkali, to yield 2-nitro-4-methoxyaniline (Fast Red B Base).[8]

The logical flow of this synthetic approach is illustrated in the following diagram:

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of Fast Red B Base and its intermediates.

Table 1: Synthesis via o-Anisidine and Formylation

| Step | Reactants | Key Conditions | Yield | Purity | Reference |

| Formylation | o-Anisidine, Formic Acid, Toluene | 100-102°C, 3 hours | 95% | 96.13% (LC) | [6] |

| Nitration | N-(2-methoxyphenyl)formamide, Nitric Acid, Sulfuric Acid | 0-70°C | - | - | [6][7] |

| Hydrolysis | 2-Methoxy-4-nitroformanilide, Sulfuric Acid, Water | 98-102°C, 8 hours | 94.2% (Fast Red B Base) | - | [6][7] |

| Overall | - | - | ~89.5% | - | [6][7] |

Table 2: Synthesis via o-Anisidine and Acetylation

| Step | Reactants | Key Conditions | Yield | Purity | Reference |

| Acetylation | o-Anisidine, Acetic Acid | 115°C, 6 hours | - | - | [4] |

| Nitration | 2-Methoxyacetanilide, Fuming Nitric Acid | - | - | - | [4] |

| Hydrolysis | 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide | 100°C, 2 hours | 94.8% | 99% (GC) | [5] |

| Overall | - | - | 93% | - | [4] |

Table 3: Synthesis via p-Anisidine and Acetylation

| Step | Reactants | Key Conditions | Yield | Melting Point | Reference |

| Acetylation | p-Anisidine, Acetic Anhydride, Acetic Acid | 0-25°C | 75-79% | 116-116.5°C | [8] |

| Hydrolysis | 2-Nitro-4-methoxyacetanilide, Claisen's Alkali | - | 88-93% | 139-140°C | [8] |

| Overall | - | - | ~66-73.5% | - | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis from o-Anisidine via Formylation[6][7]

Step 1: Preparation of N-(2-methoxyphenyl)formamide

-

To a 500 mL reaction vessel, add 40g of o-anisidine and 350 mL of toluene.

-

Add 20.9g of formic acid and initiate stirring.

-

Heat the mixture to 100-102°C and maintain for 3 hours.

-

After the reaction, distill to recover the formic acid and toluene.

-

Add 300 mL of water to the residue, stir for 1 hour, and let it stand for 2 hours.

-

Filter the mixture to obtain N-(2-methoxyphenyl)formamide. The reported yield is 46.61g (95%) with a purity of 96.13% by liquid chromatography.

Step 2: Preparation of 2-Methoxy-4-nitroformanilide

-

In a reactor, add a sulfuric acid solution.

-

While stirring, add the N-(2-methoxyphenyl)formamide obtained in the previous step.

-

Control the reaction system temperature between 0-70°C and add nitric acid to carry out the nitration reaction.

-

After the reaction is complete, filter the mixture to obtain 2-methoxy-4-nitroformanilide.

Step 3: Preparation of Fast Red B Base (2-Methoxy-4-nitroaniline)

-

In a 500 mL reaction vessel, add the 2-methoxy-4-nitroformanilide from step 2, 60g of 98% sulfuric acid, and 200g of water.

-

Start stirring and heat the mixture to 98-102°C for 8 hours.

-

Filter the reaction mixture. To the filter cake, add 100 mL of water and warm to 50-60°C.

-

Add soda ash to adjust the pH to 6-7.

-

Filter and dry the product to obtain Fast Red B Base. The reported yield is 43.2g (94.2%).

Protocol 2: Synthesis from p-Anisidine via Acetylation[8]

Step 1: Preparation of 2-Nitro-4-methoxyacetanilide

-

In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 123g (1 mole) of p-anisidine, 300 mL of glacial acetic acid, and 217 mL of water.

-

Stir until the p-anisidine has dissolved, then add 350g of ice.

-

When the temperature reaches 0-5°C, add 103 mL (1.1 moles) of acetic anhydride all at once with rapid stirring. The mixture will solidify, and the temperature will rise to 20-25°C.

-

Prepare a nitrating mixture by adding 63 mL (1 mole) of concentrated nitric acid to 184 mL of concentrated sulfuric acid, keeping the temperature below 20°C.

-

Cool the acetanilide suspension to 0-5°C and add the nitrating mixture dropwise over 1-2 hours, maintaining the temperature between 0-5°C.

-

Stir the resulting solution for 2 hours at 0-5°C.

-

Pour the reaction mixture into 2 L of an ice-water mixture.

-

Filter the precipitated yellow crystals and wash with ice-cold water.

-

Dry the product to yield 158-168g (75-79%) of 2-nitro-4-methoxyacetanilide with a melting point of 116-116.5°C.

Step 2: Preparation of 2-Nitro-4-methoxyaniline (Fast Red B Base)

-

Mix 160g of 2-nitro-4-methoxyacetanilide with 250 mL of cold Claisen's alkali in a 2 L beaker.

-

Heat the mixture on a steam bath with occasional stirring until a clear, dark red solution is obtained (about 10-15 minutes).

-

Pour the hot solution into 1 L of an ice-water mixture.

-

Filter the precipitated yellow-orange crystals, wash with cold water until the washings are neutral, and dry.

-

The yield of 2-nitro-4-methoxyaniline is 119-125g (88-93%) with a melting point of 139-140°C.

Conclusion

The synthesis of Fast Red B Base is a well-established process in industrial organic chemistry, with robust and high-yielding protocols available. The choice between starting from o-anisidine or p-anisidine may depend on factors such as raw material cost, availability, and desired final product purity. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis of this important dye and pigment intermediate. Careful control of reaction conditions, particularly temperature during the nitration step, is critical for achieving high yields and purity of the target compound.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. mohanpolyfab.com [mohanpolyfab.com]

- 3. Fast Red B Base Applications in Pigment Synthesis [jayfinechem.com]

- 4. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 6. CN105061232B - A kind of preparation method of Fast Red B base - Google Patents [patents.google.com]

- 7. CN105061232A - Preparation method for red base B - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Purity and Quality of Research-Grade Sumitone Fast Red B: A Technical Guide

For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount. This technical guide delves into the specifications of research-grade Sumitone Fast Red B, a dye with applications in various scientific disciplines. A notable challenge in defining this compound is the ambiguity of its chemical identity, with the trade name "this compound" being associated with at least two distinct chemical entities: C.I. Disperse Red 60 and C.I. Pigment Red 214. This guide will address both possibilities to provide a comprehensive overview.

Section 1: Chemical Identity and Physicochemical Properties

The name "this compound" is used in commerce for two different dyes. It is crucial for researchers to verify the exact chemical identity, typically by its CAS number, provided by the supplier.

Identity 1: C.I. Disperse Red 60

This compound is an anthraquinone (B42736) derivative.

Identity 2: C.I. Pigment Red 214

This compound is a disazo pigment.

-

IUPAC Name: N-[2,5-dichloro-4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide[11]

-

CAS Numbers: 40618-31-3, 82643-43-4[12][13][14][15][16][17][18][19]

The following table summarizes the key physicochemical properties for both potential identities of this compound.

| Property | C.I. Disperse Red 60 (CAS 17418-58-5) | C.I. Pigment Red 214 (CAS 40618-31-3 / 82643-43-4) |

| Appearance | Fine deep-red powder with white specks[2][3][10][20] | Red powder |

| Melting Point | 185 °C[2][5][20] | Not available |

| Solubility | Insoluble in water[10][20] | Not available |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents.[2][5] | Not available |

Section 2: Purity and Quality Specifications

For research applications, high purity is critical. The available data on the purity of research-grade "this compound" is limited and varies between suppliers. It is imperative to consult the supplier-specific Certificate of Analysis (CoA) for detailed information.

The following table compiles the publicly available purity specifications for C.I. Disperse Red 60, which is more commonly referenced with purity data.

| Supplier | Purity Specification |

| Alfa Chemistry | 96%[2] |

| ChemScene | 95+%[9] |

| ECHEMI (Supplier 1) | 98% |

| ECHEMI (Supplier 2) | 99% |

Note: Sigma-Aldrich states that for their product, the buyer assumes responsibility for confirming product identity and/or purity, and they do not collect analytical data.[6]

Section 3: Analytical Methodologies for Quality Control

While specific, detailed experimental protocols for "this compound" are not publicly available from manufacturers, general analytical techniques for the quality control of organic dyes are well-established. For a compound like C.I. Disperse Red 60, a combination of chromatographic and spectroscopic methods would be employed.

Key Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of organic compounds. A reversed-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is used to confirm the molecular weight of the compound and to identify and quantify impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of the dye.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

Below is a generalized workflow for the quality control of a research-grade dye like C.I. Disperse Red 60.

Section 4: Logical Relationships in Quality Assessment

The assessment of a research-grade chemical involves a logical progression from identity confirmation to purity determination and finally to the documentation of these findings.

References

- 1. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. chembk.com [chembk.com]

- 6. DISPERSE RED 60 (SAMARON PINK FBL) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. AB287630 | CAS 17418-58-5 – abcr Gute Chemie [abcr.com]

- 8. Disperse Red 60, 250 mg, CAS No. 17418-58-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2,5-dichlorophenyl)diazenyl)-3-hydroxy- | C40H22Cl6N6O4 | CID 162420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound,(CAS# 82643-43-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. rndmate.com [rndmate.com]

- 16. C.I. Pigment Red 214 | CAS#:82643-43-4 | Chemsrc [chemsrc.com]

- 17. 40618-31-3 CAS MSDS (N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. CAS NO. 40618-31-3 | N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] | C40H22Cl6N6O4 [localpharmaguide.com]

- 19. echemi.com [echemi.com]

- 20. echemi.com [echemi.com]

In-Depth Technical Guide: The Mechanism of Action of Sumitone Fast Red B as an Azoic Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for dyes classified under "Sumitone Fast Red B," which belong to the azoic class of dyes. The core of this process is not the application of a pre-formed dye molecule, but rather its in-situ synthesis within the textile substrate. This guide will detail the chemical principles, experimental procedures, and performance characteristics of this dyeing method.

Introduction to Azoic Dyes and "Fast Red B"

"Sumitone" is a commercial trade name, while "Fast Red B" refers to a specific component used in the azoic dyeing process. Azoic dyes, also known as Naphthol dyes, are a class of synthetic colorants that are formed directly on the fiber. This is achieved through a two-step process involving the application of a coupling component (a Naphthol derivative) followed by treatment with a diazo component (a diazonium salt).

The key components in the context of "Fast Red B" are:

-

Fast Red B Base: The diazo component, chemically known as 2-Methoxy-4-nitroaniline. This aromatic amine is diazotized to form the reactive diazonium salt.

-

Naphthol: The coupling component. A variety of Naphthol compounds can be used, with "Naphthol AS" derivatives being common. These are anilides of 3-hydroxy-2-naphthoic acid.

The reaction between these two colorless components within the fiber results in the formation of a large, insoluble azo dye molecule, which becomes physically entrapped within the polymer matrix of the fiber. This in-situ formation is responsible for the characteristic properties of azoic dyes, such as their vibrant shades and generally good wash fastness.

Core Mechanism of Action: Azoic Dyeing

The mechanism of action of this compound is the azoic dyeing process, which can be broken down into three critical stages: Naphtholation, Diazotization, and Coupling.

Stage 1: Naphtholation (Impregnation)

The first step involves impregnating the cellulosic fiber, typically cotton, with the coupling component, a Naphthol derivative (e.g., Naphthol AS). Naphthols are generally insoluble in water. To facilitate their application, they are dissolved in an alkaline solution (e.g., sodium hydroxide) to form a water-soluble sodium salt, the naphtholate.

The cellulosic fiber is padded or immersed in this alkaline naphtholate solution. The naphtholate ions diffuse into the amorphous regions of the cellulose (B213188) fibers and are adsorbed through substantive interactions. The addition of common salt (sodium chloride) can enhance the substantivity of the naphthol to the fiber.

Stage 2: Diazotization

Concurrently, the diazo component, Fast Red B Base (2-Methoxy-4-nitroaniline), is converted into its reactive diazonium salt. This reaction, known as diazotization, is carried out by treating the aromatic amine with nitrous acid (HNO₂) at a low temperature, typically 0-5°C. The nitrous acid is generated in-situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).

The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The resulting diazonium salt solution is then used in the final coupling stage.

Stage 3: Coupling (Development)

The naphthol-impregnated fabric is then treated with the cold diazonium salt solution. An electrophilic aromatic substitution reaction, known as azo coupling, occurs between the diazonium salt (the electrophile) and the naphtholate (the nucleophile) that is adsorbed within the fiber.

This rapid reaction leads to the formation of a large, insoluble azo dye molecule. The characteristic azo group (-N=N-), which acts as the chromophore, is responsible for the vibrant red color. Because the dye molecule is synthesized within the fiber, it becomes physically trapped, leading to high wet fastness properties.

Following the coupling reaction, the dyed material is thoroughly washed to remove any unreacted chemicals and surface dye particles. A final soaping at a high temperature helps to crystallize the dye molecules and improve both the shade and the fastness properties.

Data Presentation: Performance Characteristics

The performance of azoic dyes, such as those produced with Fast Red B, is evaluated based on their fastness to various agents. The following table summarizes typical fastness properties for azoic red dyes on cotton.

| Fastness Property | Test Method | Rating (Scale) | Typical Performance |

| Light Fastness | AATCC 16.3 / ISO 105-B02 | 1-8 | Moderate to Good (Varies with shade depth and specific components) |

| Wash Fastness (Color Change) | AATCC 61 / ISO 105-C06 | 1-5 | Good to Excellent[1] |

| Wash Fastness (Staining) | AATCC 61 / ISO 105-C06 | 1-5 | Good to Excellent |

| Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 1-5 | Moderate to Good |

| Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 1-5 | Poor to Moderate |

Note: Ratings are based on standard gray scales, where for light fastness, 8 is the best, and for all other properties, 5 is the best.

Experimental Protocols

The following are detailed methodologies for the key experiments in the azoic dyeing of cotton fabric with Fast Red B and a Naphthol AS derivative.

Preparation of Naphtholate Solution (Naphtholation Bath)

-

Paste Formation: Create a smooth paste of the Naphthol AS powder (e.g., 3 g/L) with a small amount of a dispersing agent like Turkey Red Oil.

-

Solubilization: Add a concentrated solution of sodium hydroxide (B78521) (e.g., 6 g/L) to the paste and stir until the Naphthol is completely dissolved, forming the sodium naphtholate.

-

Bath Preparation: Dilute the solution with water to the final volume. Add common salt (e.g., 15 g/L) to enhance the uptake of the naphtholate by the cotton fibers.

-

Impregnation: Immerse the scoured and bleached cotton fabric in the naphtholation bath for 20-30 minutes at room temperature.

-

Squeezing: After impregnation, pass the fabric through a padding mangle to remove excess liquor.

Preparation of Diazonium Salt Solution (Developing Bath)

-

Dissolution of the Base: Make a paste of Fast Red B Base (e.g., 3% on the weight of fabric) with a small amount of water. Add concentrated hydrochloric acid (e.g., 3% owf) and stir until the base dissolves.

-

Cooling: Add crushed ice to the solution to bring the temperature down to 0-5°C.

-

Diazotization: Prepare a solution of sodium nitrite (e.g., 2% owf) in cold water. Slowly add the sodium nitrite solution to the cold solution of the base with constant stirring. Maintain the temperature below 5°C.

-

pH Adjustment: After the diazotization is complete, add sodium acetate (B1210297) and acetic acid to buffer the solution to the optimal pH for coupling.

Coupling and After-treatment

-

Development: Immerse the naphthol-impregnated fabric into the cold diazonium salt solution. The color will develop rapidly. Keep the fabric in the developing bath for 20-30 minutes.

-

Rinsing: After development, rinse the dyed fabric thoroughly in cold water to remove unreacted chemicals.

-

Soaping: Treat the fabric in a boiling solution containing a non-ionic detergent (e.g., 1 g/L) for 15-20 minutes. This step is crucial for removing surface dye particles and improving fastness.

-

Final Rinsing and Drying: Rinse the fabric again in hot and then cold water. Finally, dry the fabric.

Visualization of the Azoic Dyeing Workflow

The following diagrams illustrate the key chemical structures and the overall experimental workflow of the azoic dyeing process.

Caption: Workflow of the azoic dyeing process with Fast Red B.

Caption: Chemical relationship in the coupling stage of azoic dyeing.

References

The Discovery and History of Sumitone Fast Red B: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context: Sumitomo Chemical and the Dyestuff Industry

Sumitomo Chemical's journey into the world of dyestuffs began with its merger with Japan Dyestuff Manufacturing Company in 1944.[1][2][3] This strategic move allowed Sumitomo to enter the fine chemicals sector, which included the production of dyes and pigments.[1][2][3] The organic synthesis technologies honed in the dyestuff business became a foundational pillar for the company's expansion into other specialty chemical sectors, including pharmaceuticals and agricultural chemicals.[4] Although Sumitomo Chemical has since exited the dyestuff business as of March 2023 to focus on other areas of competitive advantage, its legacy in producing a wide range of colorants, including the "Sumitone" line of dyes, is well-documented.[4][5]

Chemical and Physical Properties

Sumitone Fast Red B is chemically identified as N-[2,5-dichloro-4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide. It is registered under CAS number 40618-31-3. The key chemical and physical properties of this pigment are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄₀H₂₂Cl₆N₆O₄ |

| Molecular Weight | 863.36 g/mol |

| CAS Number | 40618-31-3 |

| Colour Index Name | Pigment Red 214 |

| Appearance | Red powder |

| Solubility | Insoluble in water |

Synthesis of this compound (Pigment Red 214)

The synthesis of this compound is a multi-step process characteristic of the production of disazo condensation pigments. The general synthetic principle involves a diazotization-coupling reaction to form a monoazo intermediate, followed by a condensation reaction to yield the final pigment.[6][7]

Experimental Protocol: Synthesis of a Disazo Condensation Pigment

The following is a representative experimental protocol for the synthesis of a disazo condensation pigment like Pigment Red 214, based on established chemical principles.

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Hydroxy-3-naphthoic acid

-

Thionyl chloride (SOCl₂) or similar chlorinating agent

-

2,5-Dichloro-1,4-phenylenediamine

-

Organic solvent (e.g., o-dichlorobenzene, nitrobenzene)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of 2,5-Dichloroaniline:

-

Dissolve 2,5-dichloroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-hydroxy-3-naphthoic acid in an aqueous sodium hydroxide solution.

-

Slowly add the previously prepared diazonium salt solution to the alkaline solution of 2-hydroxy-3-naphthoic acid, maintaining a low temperature and stirring vigorously. A monoazo dye will precipitate.

-

Filter, wash, and dry the resulting monoazo dye intermediate.

-

-

Formation of the Acid Chloride:

-

Suspend the dried monoazo dye in an inert organic solvent.

-

Add a chlorinating agent such as thionyl chloride and heat the mixture to convert the carboxylic acid group of the naphthoic acid moiety into an acid chloride.

-

-

Condensation Reaction:

-

In a separate reaction vessel, dissolve 2,5-dichloro-1,4-phenylenediamine in a suitable high-boiling organic solvent.

-

Slowly add the acid chloride intermediate from the previous step to the diamine solution.

-

Heat the reaction mixture to facilitate the condensation reaction, forming the final disazo condensation pigment.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter the crude pigment.

-

Wash the pigment with appropriate solvents to remove unreacted starting materials and byproducts.

-

Dry the purified Pigment Red 214.

-

Applications

This compound is primarily used as a high-performance pigment in the plastics and coatings industries due to its excellent color strength, lightfastness, and resistance to heat and chemicals.

Industrial Applications:

-

Plastics: It is widely used for coloring a variety of plastics, including PVC, polyolefins, and engineering plastics.

-

Coatings: Its stability makes it suitable for automotive and industrial paints.

-

Inks: It is also used in high-quality printing inks.

Biological and Research Applications:

While primarily an industrial pigment, "this compound" is also marketed as a multifunctional dye for biological experiments.[8] Its purported applications in this area include:

-

Observing and analyzing cell structures

-

Tracking biomolecules

-

Evaluating cell functions

-

Distinguishing cell types

-

Detecting biomolecules

-

Studying tissue pathology

-

Monitoring microorganisms

Visualizations

Logical Relationship of Sumitomo's Dyestuff Business

Caption: Sumitomo Chemical's entry into the dyestuff business and its subsequent impact.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. pestel-analysis.com [pestel-analysis.com]

- 2. History of Sumitomo Chemical | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 3. We have always embodied a socially-minded business philosophy. [sumitomochemicalamerica.com]

- 4. Sumitomo Chemical to Exit the Dyestuff Business | Business & Products | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 5. echemi.com [echemi.com]

- 6. Pigment Red 214 [dyestuffintermediates.com]

- 7. zeyachem.net [zeyachem.net]

- 8. NB-64-89843-10mg | this compound [40618-31-3] Clinisciences [clinisciences.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Fast Red B Salt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Fast Red B Salt (C.I. 37125), a critical reagent for histochemical and cytochemical applications. This document outlines the key suppliers, technical specifications, and detailed experimental protocols to assist researchers in its effective selection and use.

Chemical Identity and Key Suppliers

Fast Red B Salt is a diazonium salt, chemically identified as 2-methoxy-4-nitrobenzenediazonium (B1210940) 1,5-naphthalenedisulfonate. It is a widely used chromogenic substrate in enzyme histochemistry, particularly for the localization of hydrolytic enzymes like phosphatases. In these reactions, the diazonium salt couples with naphthol, which is liberated by enzyme activity, to form a brightly colored, insoluble azo dye at the site of the enzyme.

High-purity grades of this reagent are essential for reliable and reproducible results in research and diagnostic settings. Key suppliers catering to the life sciences and research community include:

-

MilliporeSigma (formerly Sigma-Aldrich)

-

Santa Cruz Biotechnology

-

Chem-Impex International

-

DC Fine Chemicals

-

HiMedia Laboratories

Technical Specifications

Sourcing high-purity Fast Red B Salt requires careful evaluation of supplier specifications. While purity reporting methods can vary (e.g., HPLC vs. dye content), the following tables summarize the available quantitative data for comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| C.I. Number | 37125 | [1] |

| CAS Number | 49735-71-9 | [2][3] |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [1][2] |

| Molecular Weight | 467.43 g/mol | [2][3] |

| Appearance | Yellow to light brown or dark yellow powder | [4][5] |

| Absorption Maximum (λmax) | 375 nm | [1] |

| Solubility (Aqueous) | ~20% (200 g/L) | [1] |

| Storage | Room Temperature, protect from light | [4] |

Table 2: Supplier-Specific Purity and Grade Information

| Supplier | Product/Grade | Purity Specification | Analytical Method |

| Chem-Impex Int. | Fast red B salt 1,5-naphthalenedisulfonate | ≥ 97% | HPLC |

| Santa Cruz Biotechnology | Fast Red B Salt | Not specified on datasheet; refer to lot-specific Certificate of Analysis | HPLC / TLC |

| DC Fine Chemicals | Fast red B salt (C.I. 37125) | Superior | Not specified |

| HiMedia Laboratories | Fast red B salt, Certified | Certified | Not specified |

| MilliporeSigma | Fast Red B Salt 1,5-Naphthalenedisulfonate | Dye content varies by product line (e.g., ~15% for some salts) | Not specified |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quality control data, which typically includes appearance, identity confirmation, and purity assay results.

Experimental Protocols and Methodologies

Fast Red B Salt is a versatile chromogen for various enzyme histochemistry applications. Below are detailed protocols for the detection of alkaline and acid phosphatase activity.

Protocol for Alkaline Phosphatase (AP) Staining

This method utilizes the enzymatic activity of AP to hydrolyze a naphthol-based substrate. The released naphthol then couples with Fast Red B Salt to form a red precipitate.

Reagents:

-

Fixative: 4% Paraformaldehyde in PBS

-

Wash Buffer: Phosphate-Buffered Saline (PBS)

-

Substrate Solution (Prepare Fresh):

-

Naphthol AS-MX Phosphate (B84403): Dissolve in a suitable solvent like Dimethylformamide (DMF) first, then dilute in buffer.

-

0.1 M Tris-HCl buffer, pH 8.2-8.5

-

-

Chromogen Solution (Prepare Fresh):

-

Fast Red B Salt: 1 mg/mL in 0.1 M Tris-HCl buffer, pH 8.2-8.5

-

Procedure:

-

Fixation: Fix cells or cryosections in 4% paraformaldehyde for 10-15 minutes at 4°C.

-

Washing: Rinse the samples thoroughly with PBS (3 x 5 minutes) to remove the fixative.

-

Incubation: Prepare the final staining solution by mixing the Naphthol AS-MX Phosphate substrate solution with the Fast Red B Salt chromogen solution.

-

Staining: Cover the sample with the staining solution and incubate at room temperature for 15-30 minutes, protected from light. Monitor the reaction progress under a microscope.

-

Washing: Stop the reaction by washing thoroughly with PBS (3 x 5 minutes).

-

Counterstaining (Optional): Counterstain nuclei with a suitable stain like Mayer's Hematoxylin for 1-2 minutes.

-

Mounting: Rinse with distilled water and mount with an aqueous mounting medium.

Protocol for Acid Phosphatase (AP) Staining

This protocol is adapted for the detection of acid phosphatase, which is active at an acidic pH.

Reagents:

-

Fixative: None (for snap-frozen tissue) or Citrate-Acetone-Formaldehyde fixative.

-

Wash Buffer: Distilled Water

-

Incubation Buffer: 0.1 M Acetate Buffer, pH 5.0

-

Substrate: Naphthol AS-BI phosphate

-

Chromogen: Fast Red Violet LB Salt (A common alternative, though Fast Red B can be used with adjustments) or Pararosaniline.[6]

Procedure:

-

Sample Preparation: Use 10-16 micron cryostat sections from snap-frozen tissue.[6]

-

Fixation (if required): For some applications, a brief fixation may be necessary.

-

Incubation Solution: Prepare a solution containing Acetate Buffer, the Naphthol AS-BI phosphate substrate, and the diazonium salt (e.g., Fast Red Violet LB or hexazonium pararosanilin). The complex naphthol is hydrolyzed by acid phosphatase and the liberated naphthol derivative couples with the diazonium salt.[6]

-

Staining: Incubate sections in the solution for 1-2 hours at room temperature in the dark.[6]

-

Washing: Rinse with three changes of distilled water.[6]

-

Dehydration and Mounting: Dehydrate rapidly through an ascending series of ethanol (B145695) (50%, 70%, 95%, 100%), clear with xylene, and mount with a permanent mounting medium.[6]

Visualized Workflows and Logical Relationships

Diagram 1: Supplier Qualification Workflow

Caption: Workflow for qualifying a new supplier of high-purity Fast Red B Salt.

Diagram 2: Histochemical Staining Pathway

Caption: The two-stage reaction pathway for Fast Red B Salt in enzyme histochemistry.

References

Methodological & Application

Application Notes and Protocols: Sumitone Fast Red B for Visualizing Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumitone Fast Red B, chemically identified as Fast Red B salt (C.I. 37125), is a diazonium salt widely utilized in histochemistry.[1][2] Its primary and most established application is in enzyme histochemistry, where it serves as a chromogenic coupling agent to visualize the activity of specific enzymes, most notably alkaline and acid phosphatases.[3] When used in conjunction with a naphthol substrate, Fast Red B forms a vibrant, insoluble red-orange azo dye at the site of enzyme activity, enabling precise localization of these enzymes within cells and tissues.[1]

While its name might suggest a broad application as a general cellular stain, it is crucial to note that this compound is not typically used for the general observation of cellular structures like the nucleus or cytoplasm in the way that stains such as Hematoxylin or Eosin are. Its utility lies in its ability to pinpoint specific enzymatic functions, providing valuable insights into metabolic processes, cell differentiation, and pathological conditions. These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of this compound in a research setting.

Physicochemical and Spectroscopic Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in staining protocols. The key properties are summarized in the table below.

| Property | Value | Reference |

| Common Name | Fast Red B Salt | [1] |

| C.I. Number | 37125 | [1] |

| C.I. Name | Azoic Diazo No. 5 | [1] |

| Chemical Formula | C₁₇H₁₃N₃O₉S₂ | [1][2] |

| Molecular Weight | 467.4 g/mol | [1][2] |

| Appearance | Yellow powder | [1] |

| Solubility (Aqueous) | 20% | [1] |

| Solubility (Ethanol) | 20% | [1] |

| Absorption Maximum (λmax) | 375 nm | [1] |

Principle of Action in Enzyme Histochemistry

The staining mechanism of this compound is a classic example of an azo coupling reaction. This process is fundamental to its application in localizing enzyme activity.

-

Enzymatic Reaction: The target enzyme (e.g., alkaline phosphatase) hydrolyzes a specific substrate, typically a naphthol derivative such as Naphthol-AS phosphate. This reaction releases a soluble, colorless naphthol compound.

-

Azo Coupling: In the presence of a diazonium salt, this compound, the liberated naphthol compound immediately couples with it.

-

Chromogen Formation: This coupling reaction forms an insoluble, brightly colored (red-orange) azo dye.

-

Localization: Because the azo dye is insoluble, it precipitates at the site of the enzymatic reaction, providing a precise and stable visualization of the enzyme's location within the cell or tissue.

Experimental Protocols

The following protocols provide detailed methodologies for the primary application of this compound in enzyme histochemistry.

Protocol 1: Detection of Alkaline Phosphatase (AP) Activity in Tissue Sections

This protocol is designed for the visualization of alkaline phosphatase activity in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

This compound (Fast Red B salt)

-

Naphthol-AS MX Phosphate

-

N,N-Dimethylformamide (DMF)

-

Tris buffer (0.1 M, pH 9.0)

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

-

Microscope slides with deparaffinized and rehydrated tissue sections

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Preparation of Incubation Solution:

-

Dissolve 10 mg of Naphthol-AS MX Phosphate in 0.5 mL of N,N-Dimethylformamide.

-

Add 50 mL of 0.1 M Tris buffer (pH 9.0).

-

Add 50 mg of this compound salt and mix well.

-

Filter the solution before use.

-

-

Incubation: Incubate the slides with the freshly prepared incubation solution at room temperature for 15-60 minutes, or until the desired staining intensity is achieved.

-

Washing: Rinse the slides gently in distilled water.

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Washing: Rinse gently in distilled water.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

-

Observation: Observe under a light microscope.

Expected Results:

-

Sites of alkaline phosphatase activity will appear as a bright red to orange precipitate.

-

Cell nuclei will be stained blue (if counterstained with Hematoxylin).

Protocol 2: Detection of Acid Phosphatase (AP) Activity in Cultured Cells

This protocol is adapted for the visualization of acid phosphatase activity in cultured cells grown on coverslips.

Materials:

-

This compound (Fast Red B salt)

-

Naphthol-AS BI Phosphoric Acid

-

Acetate buffer (0.1 M, pH 5.0)

-

Formalin (4% in PBS)

-

Mayer's Hematoxylin

-

Aqueous mounting medium

-

Coverslips with cultured cells

Procedure:

-

Cell Fixation: Fix the cells by incubating the coverslips in 4% formalin in PBS for 10 minutes at room temperature.

-

Washing: Wash the coverslips three times with PBS.

-

Preparation of Incubation Solution:

-

Dissolve 5 mg of Naphthol-AS BI Phosphoric Acid in a small volume of DMF.

-

Add 25 mL of 0.1 M Acetate buffer (pH 5.0).

-

Add 25 mg of this compound salt and mix thoroughly.

-

Filter the solution.

-

-

Incubation: Incubate the coverslips with the incubation solution at 37°C for 30-60 minutes.

-

Washing: Rinse the coverslips in distilled water.

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 30-60 seconds.

-

Washing: Rinse in distilled water.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Observation: Examine under a light microscope.

Expected Results:

-

Sites of acid phosphatase activity (e.g., lysosomes) will show a red to orange granular precipitate.

-

Cell nuclei will be stained blue.

Data Presentation

| Application | Target Enzyme | Substrate | Staining Color | Cellular Localization |

| Enzyme Histochemistry | Alkaline Phosphatase | Naphthol-AS Phosphate | Red-Orange | Cell membrane, cytoplasm |

| Enzyme Histochemistry | Acid Phosphatase | Naphthol-AS BI Phosphoric Acid | Red-Orange | Lysosomes |

Mandatory Visualizations

Experimental Workflow for Enzyme Histochemistry using this compound

Caption: Workflow for enzyme histochemistry.

Signaling Pathway: Azo Coupling Reaction

Caption: Azo coupling reaction mechanism.

Concluding Remarks